(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine
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Overview
Description
The compound “(1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine” is a biochemical used for research purposes . It has a molecular weight of 227.35 and a molecular formula of C12H25N3O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN1CCC(CC1)NCCN2CCOCC2 . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, it would be beneficial to use molecular modeling software that can interpret this SMILES string and generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the search results. These properties can often be predicted using specialized software or found in chemical databases.Scientific Research Applications
Analysis in Environmental Samples
One area of application for compounds like (1-Methyl-piperidin-4-YL)-(2-morpholin-4-YL-ethyl)-amine is in environmental analysis. For example, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines, including piperidine and morpholine, in wastewater and surface water. Their approach involved derivatization with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, followed by measurement using gas chromatography-mass spectrometry (Sacher, Lenz, & Brauch, 1997).
Biochemical Applications
Compounds like this compound have been used in biochemical research. Padié et al. (2009) synthesized phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine, and found them useful for biological experiments such as cytotoxicity assays, DNA interaction studies, and transfection experiments (Padié et al., 2009).
Chemical Synthesis and Structure Studies
In chemical synthesis and structure studies, compounds with piperidine and morpholine structures have been extensively used. Meghdadi et al. (2008) synthesized and characterized pyridinecarboxamide cobalt(III) complexes, investigating the effect of bridge substituents, including morpholine, on the redox properties of these complexes (Meghdadi et al., 2008).
Safety and Hazards
The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the compound’s Safety Data Sheet (SDS), which provides information on potential hazards, safe handling practices, and emergency response measures.
Properties
IUPAC Name |
1-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-14-5-2-12(3-6-14)13-4-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANAAFFESMCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.